4-Fluorocinnamic acid

Catalog No.
S611405
CAS No.
459-32-5
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorocinnamic acid

CAS Number

459-32-5

Product Name

4-Fluorocinnamic acid

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoic acid

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+

InChI Key

ISMMYAZSUSYVQG-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)F

Synonyms

3-(4-Fluorophenyl)-2-propenoic Acid; 3-(4-Fluorophenyl)acrylic Acid; NSC 74070; p-Fluorocinnamic Acid;

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)F

The exact mass of the compound 4-Fluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluorocinnamic acid (4-FCA) is a halogenated aromatic carboxylic acid, appearing as a white to off-white crystalline solid. It serves as a versatile precursor and intermediate in pharmaceutical research, organic synthesis, and materials science, particularly for photoresponsive materials, liquid crystals, and polymers. The defining feature of this compound is the fluorine atom at the para-position of the phenyl ring. This substitution critically modifies the molecule's electronic properties, thermal stability, and intermolecular interactions compared to unsubstituted cinnamic acid, making it a non-interchangeable choice for specific synthesis routes and material formulations.

Replacing 4-Fluorocinnamic acid with unsubstituted cinnamic acid, its positional isomers (e.g., 2-fluoro), or other para-substituted analogs (e.g., 4-chloro) is often unfeasible in practice. The specific placement of the fluorine atom dictates critical, non-transferable material properties. Substitutional changes alter the molecule's melting point, crystal packing, electronic character, and solubility, which directly impacts processability, reaction kinetics, product yields, and the final performance of materials such as polymers or nonlinear optical crystals. For applications in medicinal chemistry, the para-fluoro position provides a unique combination of metabolic stability and bioisosteric properties that are not replicated by other halogens or functional groups.

Superior Thermal Stability for High-Temperature Processing

4-Fluorocinnamic acid exhibits a significantly higher melting point compared to its parent compound and other isomers, a key indicator of thermal stability relevant for melt processing and synthesis at elevated temperatures. Its melting point is approximately 76-77 °C higher than that of unsubstituted trans-cinnamic acid and 30 °C higher than its 2-fluoro isomer.

Evidence DimensionMelting Point (°C)
Target Compound Data209–210 °C
Comparator Or Baselinetrans-Cinnamic acid: 133 °C; 2-Fluorocinnamic acid: 178-180 °C
Quantified Difference+76 °C vs. trans-Cinnamic acid; +30 °C vs. 2-Fluorocinnamic acid
ConditionsStandard literature values (lit.)

A higher melting point allows for a wider processing window and use as a precursor in manufacturing thermally stable polymers and materials where lower-melting analogs would decompose or be unsuitable.

Defined Electronic Properties for Predictable Synthetic Reactivity

The para-fluoro substituent provides a distinct electronic modification to the aromatic ring, which is quantitatively captured by its Hammett substituent constant (σp). The σp value for fluorine (+0.06) indicates it is weakly electron-withdrawing by induction but also a π-donor by resonance, a unique balance not offered by hydrogen (σp = 0.00) or stronger withdrawing groups like chlorine (σp = +0.23). This specific electronic influence is critical for tuning reaction rates and equilibria in multi-step organic syntheses.

Evidence DimensionHammett Substituent Constant (σp)
Target Compound Data+0.06 (for -F)
Comparator Or Baseline-H: 0.00; -Cl: +0.23; -OCH3: -0.27
Quantified DifferenceProvides weak electron-withdrawing character, unlike the neutral -H or more strongly withdrawing -Cl.
ConditionsStandard Hammett constants derived from the ionization of substituted benzoic acids in water at 25 °C.

For process development and medicinal chemistry, selecting a precursor with a known Hammett constant allows for rational control over reaction outcomes and fine-tuning of a target molecule's electronic properties, which is not possible with less-defined or crude starting materials.

Enabling Precursor for Second-Harmonic Generation (SHG) Materials

The introduction of fluorine into the cinnamic acid framework is a documented strategy for designing materials with significant second-order nonlinear optical (NLO) properties. Theoretical studies on related structures show that fluorine substitution at the phenyl ring of the cinnamic acid segment can dramatically increase the static second-order polarizability (βtot), a key metric for NLO performance. This effect is attributed to the modification of the intramolecular charge transfer characteristics, a property not present in the unsubstituted cinnamic acid.

Evidence DimensionNonlinear Optical (NLO) Response
Target Compound DataFluorine substitution is a key design element for enhancing NLO properties in cinnamic acid derivatives.
Comparator Or BaselineUnsubstituted cinnamic acid derivatives often have lower NLO response.
Quantified DifferenceCalculations on analogous systems show βtot values can increase by orders of magnitude upon strategic fluorination.
ConditionsTime-dependent density functional theory (TD-DFT) calculations on similar donor-acceptor systems.

Procuring 4-Fluorocinnamic acid is a direct route for researchers and developers aiming to synthesize novel organic crystals for applications in frequency-doubling lasers and other photonic devices, where unsubstituted analogs lack the necessary molecular-level performance.

Precursor for Thermally Stable Polymers and Resins

The high melting point and thermal stability of 4-Fluorocinnamic acid make it a preferred building block for specialty polymers and resins intended for high-temperature applications. Its incorporation can enhance the thermal properties of the final material compared to formulations based on unsubstituted cinnamic acid.

Development of Organic Nonlinear Optical (NLO) Crystals

As a precursor with favorable electronic and crystal packing properties, 4-Fluorocinnamic acid is a strategic choice for synthesizing materials for photonic applications, such as second-harmonic generation for lasers. The fluorine atom is critical for achieving the necessary molecular polarizability not found in simpler analogs.

Intermediate for Fluorinated Pharmaceuticals and Agrochemicals

In drug discovery and agrochemical synthesis, the para-fluoro group is used to enhance metabolic stability and bioavailability. 4-Fluorocinnamic acid serves as a key intermediate for introducing this motif into complex bioactive molecules, offering a distinct advantage over non-fluorinated or differently halogenated precursors.

Component in Liquid Crystal Formulations

The defined polarity and molecular shape imparted by the fluorine atom make 4-Fluorocinnamic acid and its derivatives suitable components for adjusting the phase transition temperatures and electro-optical properties of liquid crystal mixtures for display technologies.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14290-86-9
459-32-5

Wikipedia

(E)-3-(4-fluorophenyl)prop-2-enoic acid

Dates

Last modified: 08-15-2023

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